N-(3,4-difluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O/c1-11-4-7-16(22-21-11)23-8-2-3-12(10-23)17(24)20-13-5-6-14(18)15(19)9-13/h4-7,9,12H,2-3,8,10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVYESVFNQWSNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Pyridazinyl Group: This step may involve coupling reactions such as Suzuki or Stille coupling.
Attachment of the Difluorophenyl Group: This can be done using nucleophilic aromatic substitution or other suitable methods.
Formation of the Carboxamide Group: This step usually involves the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets such as enzymes or receptors.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-difluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide: can be compared with other piperidine carboxamides, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological properties. The presence of the difluorophenyl group and the methylpyridazinyl moiety can significantly influence its biological activity and selectivity compared to similar compounds.
Biological Activity
N-(3,4-difluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic compound that belongs to the piperidine carboxamide family. Its unique structural features, including a piperidine ring substituted with a 6-methylpyridazin-3-yl group and a 3,4-difluorophenyl moiety, suggest potential biological activities that are currently under investigation.
Structural Characteristics
The compound's structure can be summarized as follows:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- 6-Methylpyridazin-3-yl group : A pyridazine derivative that may enhance biological interactions.
- 3,4-Difluorophenyl moiety : The presence of fluorine atoms is expected to influence the compound's physicochemical properties and biological activity.
Pharmacological Potential
Preliminary studies indicate that this compound may exhibit anti-inflammatory and anticancer properties. The following aspects of its biological activity have been highlighted:
- Anti-inflammatory Activity : The compound is being explored for its ability to modulate inflammatory pathways. Compounds with similar structures have shown efficacy in reducing inflammation in various models.
- Anticancer Properties : Initial findings suggest potential anticancer activity, warranting further investigation into its mechanisms of action against cancer cell lines.
Understanding the mechanisms through which this compound exerts its biological effects is crucial. Potential mechanisms include:
- Receptor Interaction : Binding affinity assays are essential to determine how the compound interacts with specific receptors or enzymes involved in inflammatory and cancer pathways.
- Enzyme Modulation : The compound may act as an inhibitor or modulator of key enzymes associated with disease processes.
Comparative Analysis with Similar Compounds
The unique substitution pattern of this compound can be compared with other piperidine carboxamides to elucidate its distinct biological profile:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(4-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | Similar piperidine structure but different fluorinated phenyl group | Variation in fluorination may affect biological activity |
| N-(2-chlorophenyl)-1-(5-methylpyridazin-2-yl)piperidine-3-carboxamide | Different halogenated phenyl group and pyridazine position | Potentially different receptor interactions due to structural changes |
| N-(phenyl)-1-(4-methylpyridazine-2-yl)piperidine-3-carboxamide | Lacks halogen substitutions | May exhibit different pharmacokinetics compared to halogenated analogs |
Case Studies and Research Findings
Research efforts have focused on evaluating the compound's biological activity through various experimental setups:
- Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit cell proliferation in specific cancer cell lines, suggesting its potential as an anticancer agent.
- Binding Affinity Assays : These assays are critical for determining how effectively the compound binds to target proteins involved in disease pathways.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(3,4-difluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves coupling the piperidine-3-carboxamide core with substituted pyridazine and fluorophenyl moieties. Key steps include:
- Carboxamide formation : Use triphosgene or carbodiimide-based coupling agents in anhydrous acetonitrile under inert conditions (e.g., N₂) to activate carboxyl groups for nucleophilic attack by amines .
- Purification : Column chromatography (EtOAc/petroleum ether gradients) or recrystallization to isolate intermediates. Yield optimization requires pH control (e.g., triethylamine as a base) and temperature modulation (0°C to room temperature) .
- Critical Parameters : Excess reagents (e.g., 1.2–1.5 eq. of 3,4-difluoroaniline) improve coupling efficiency. Solvent polarity impacts reaction kinetics; dimethylformamide (DMF) accelerates cyclization vs. ethanol .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm regiochemistry of the difluorophenyl group (e.g., splitting patterns at δ 6.8–7.2 ppm for aromatic protons) and piperidine ring conformation .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 377.12) and isotopic patterns for fluorine .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between carboxamide and pyridazine) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved target selectivity?
- Methodology :
- Core Modifications : Compare analogs with methylpyridazine vs. methoxypyridazine (electron-donating groups enhance π-π stacking) or trifluoromethyl substitutions (improve metabolic stability) .
- Fluorophenyl Substitutions : 3,4-Difluoro vs. 2,4-difluoro configurations alter steric hindrance and binding affinity to targets like kinase enzymes .
- Data Table :
| Analog Structure | Target Affinity (IC₅₀, nM) | Selectivity Ratio (Target/Off-Target) |
|---|---|---|
| 6-Methylpyridazine (Parent) | 12 ± 1.5 | 8.7 |
| 6-Methoxypyridazine | 8 ± 0.9 | 12.3 |
| 3-CF₃-Phenyl | 22 ± 2.1 | 4.5 |
| Data derived from enzyme inhibition assays and molecular docking studies . |
Q. How can conflicting data between in vitro and in vivo pharmacological profiles be resolved?
- Approach :
- Pharmacokinetic Analysis : Measure bioavailability (e.g., AUC₀–₂₄h) to identify metabolic instability (e.g., cytochrome P450-mediated oxidation of the pyridazine ring) .
- Metabolite Profiling : LC-MS/MS to detect phase I/II metabolites; N-dealkylation of the piperidine ring is a common degradation pathway .
- Dose Optimization : Use Design of Experiments (DoE) to model in vivo efficacy (e.g., 3–30 mg/kg dosing in rodent models) while minimizing hepatotoxicity .
Q. What mechanistic insights can be gained from interaction studies with biological targets?
- Techniques :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ/kₐ) to receptors like GPCRs or ion channels .
- Molecular Dynamics Simulations : Predict binding modes of the carboxamide group in hydrophobic pockets (e.g., ΔG binding = −9.8 kcal/mol for serotonin receptors) .
- Crystallographic Studies : Resolve hydrogen-bonding networks between the difluorophenyl group and catalytic residues (e.g., Tyr-452 in kinase X) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
